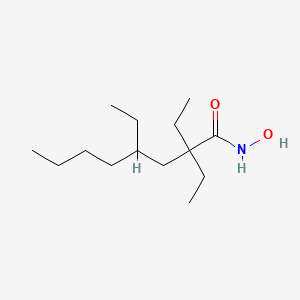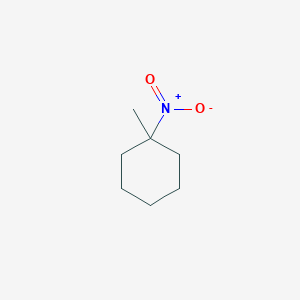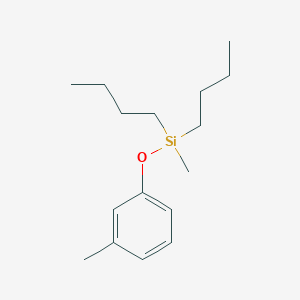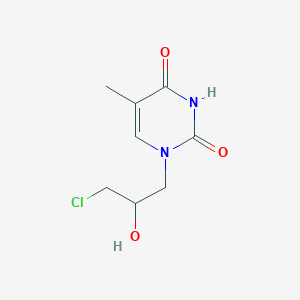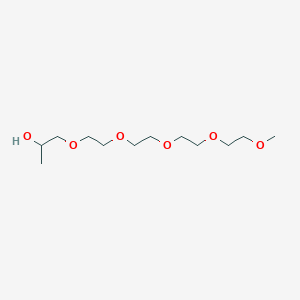
(4-Bromophenyl)-phenyliodanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)-phenyliodanium;bromide is an organoiodine compound that features a bromine atom attached to a phenyl ring, which is further bonded to an iodonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)-phenyliodanium;bromide typically involves the reaction of iodobenzene with bromobenzene under specific conditions. One common method includes the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromophenyl)-phenyliodanium;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts.
Reduction: Reduction reactions can convert the iodonium ion back to iodide.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iodonium salts, while substitution could produce various substituted phenyl derivatives .
Applications De Recherche Scientifique
(4-Bromophenyl)-phenyliodanium;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which (4-Bromophenyl)-phenyliodanium;bromide exerts its effects involves the formation of stable complexes with target molecules. The iodonium ion acts as an electrophile, facilitating reactions with nucleophiles. This interaction can disrupt biological pathways or enhance chemical reactivity, depending on the context .
Comparaison Avec Des Composés Similaires
(4-Bromophenyl)-thiazol-2-yl derivatives: Known for their antimicrobial and anticancer properties.
4-Bromophenylacetic acid: Used in the synthesis of various organic compounds.
4-Bromophenylthiourea: Exhibits potent activity against HIV-1.
Uniqueness: (4-Bromophenyl)-phenyliodanium;bromide is unique due to its iodonium ion, which imparts distinct reactivity and stability compared to other bromophenyl derivatives. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
Propriétés
Numéro CAS |
59696-27-4 |
|---|---|
Formule moléculaire |
C12H9Br2I |
Poids moléculaire |
439.91 g/mol |
Nom IUPAC |
(4-bromophenyl)-phenyliodanium;bromide |
InChI |
InChI=1S/C12H9BrI.BrH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9H;1H/q+1;/p-1 |
Clé InChI |
WZWWFNMRDLKUJM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
